Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with potassium vinyltrifluoroborate in the presence of a palladium catalyst (PdCl2(dppf)-CH2Cl2) and triethylamine in n-propanol. The reaction is carried out in a sealed tube, purged with nitrogen, and heated to 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the vinyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division in Streptococcus pneumoniae . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its vinyl group, which allows for additional functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 6-ethenylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-9-5-6-11-13-7-10(14(11)8-9)12(15)16-4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
VHMQRJATKFOGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C=C |
Origin of Product |
United States |
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